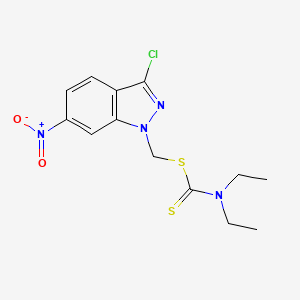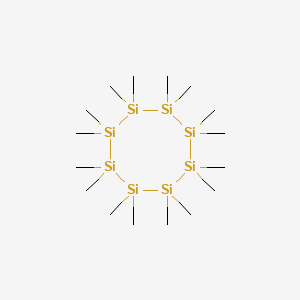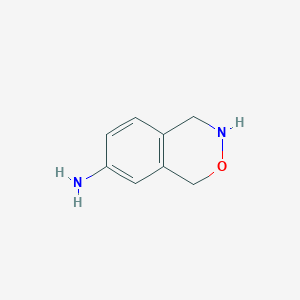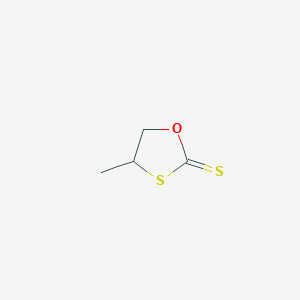
Chloriran-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloriran-1-ium can be synthesized through several methods. One common method involves the reaction of ethylene oxide with chlorine gas under controlled conditions. The reaction typically occurs at low temperatures to prevent the formation of unwanted by-products. Another method involves the chlorination of ethylene oxide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chlorination reactors. The process involves the continuous feed of ethylene oxide and chlorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chloriran-1-ium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated aldehydes or ketones.
Reduction: Reduction of this compound can yield chlorinated alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Chlorinated aldehydes or ketones.
Reduction: Chlorinated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloriran-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and as potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals, polymers, and resins.
Wirkmechanismus
The mechanism of action of Chloriran-1-ium involves its reactivity as an epoxide. The three-membered ring structure is highly strained, making it reactive towards nucleophiles. When this compound interacts with nucleophiles, the ring opens, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Chloriran-1-ium can be compared with other epoxides such as ethylene oxide and propylene oxide. While all these compounds share the epoxide ring structure, this compound is unique due to the presence of the chlorine atom, which imparts different reactivity and properties.
Similar Compounds
Ethylene oxide: A simple epoxide with two carbon atoms and no substituents.
Propylene oxide: An epoxide with a three-carbon chain and no substituents.
Epichlorohydrin: An epoxide with a chlorine atom and a three-carbon chain.
Eigenschaften
CAS-Nummer |
23134-14-7 |
|---|---|
Molekularformel |
C2H4Cl+ |
Molekulargewicht |
63.50 g/mol |
IUPAC-Name |
chloroniacyclopropane |
InChI |
InChI=1S/C2H4Cl/c1-2-3-1/h1-2H2/q+1 |
InChI-Schlüssel |
FXNSHSJIFMTXFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Cl+]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
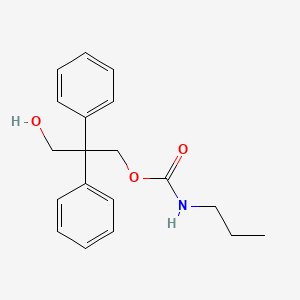

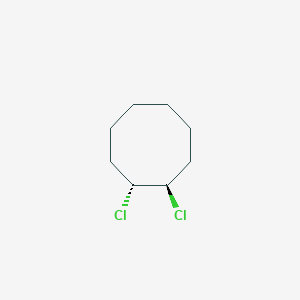
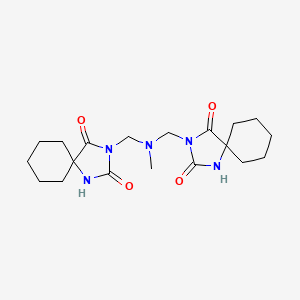
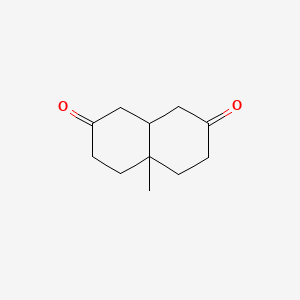
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
![2-[(2,4-Dichlorophenyl)methylideneamino]-2-methylpropan-1-ol](/img/structure/B14705947.png)
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
